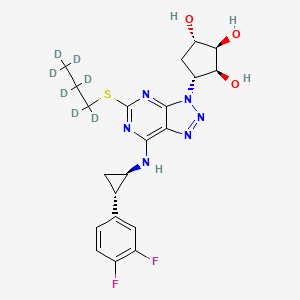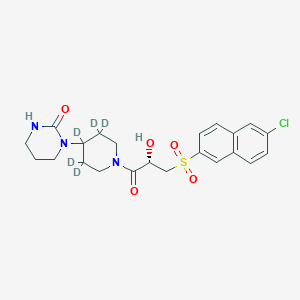![molecular formula C28H31BrN2O2 B12414019 2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)
2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide is a complex organic compound with a unique structure It features a pyrrolidine ring, a benzofuran moiety, and multiple deuterium atoms, making it an interesting subject for chemical research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide involves several steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.
Introduction of Deuterium Atoms: Deuterium atoms can be introduced via deuterium exchange reactions using deuterated solvents or reagents.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be formed through the reaction of appropriate amines with aldehydes or ketones, followed by cyclization.
Coupling Reactions: The benzofuran and pyrrolidine moieties are coupled using standard organic coupling reactions, such as Suzuki or Heck coupling.
Formation of the Hydrobromide Salt: The final compound is converted to its hydrobromide salt form by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a model molecule for studying deuterium effects on reaction mechanisms and kinetics. Its unique structure also makes it a valuable tool for exploring new synthetic methodologies.
Biology
In biological research, the compound’s interactions with enzymes and receptors can be studied to understand its potential as a therapeutic agent. Its deuterium atoms may influence metabolic stability and bioavailability.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for developing new drugs. Its unique structure may offer advantages in terms of selectivity and potency.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
作用机制
The mechanism of action of 2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms may influence the compound’s binding affinity and metabolic stability, leading to enhanced efficacy and reduced side effects. The benzofuran moiety may interact with aromatic residues in the target proteins, while the pyrrolidine ring may enhance binding through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
2,2-Diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide: Similar structure but without the hydrobromide salt form.
2,2-Diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrochloride: Similar structure but with a hydrochloride salt form.
Uniqueness
The hydrobromide salt form of the compound may offer unique advantages in terms of solubility and stability compared to its non-salt or hydrochloride salt counterparts. The presence of deuterium atoms also distinguishes it from non-deuterated analogs, potentially offering improved metabolic stability and reduced side effects.
属性
分子式 |
C28H31BrN2O2 |
|---|---|
分子量 |
511.5 g/mol |
IUPAC 名称 |
2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide |
InChI |
InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/i13D2,16D2; |
InChI 键 |
UQAVIASOPREUIT-AIYGDQPQSA-N |
手性 SMILES |
[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CCC(C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N.Br |
规范 SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


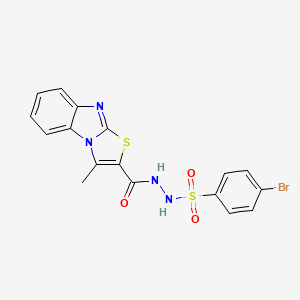
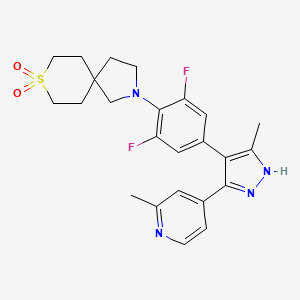
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
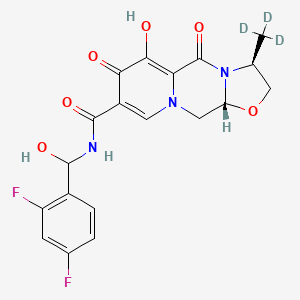
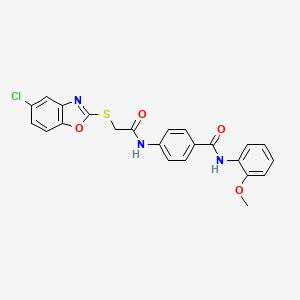
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
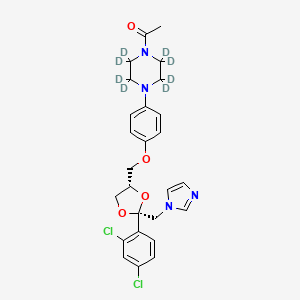
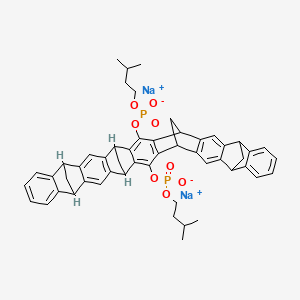
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)


